1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-2-carboxylic acid, which undergoes protection with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to form the BOC-protected piperidine derivative. The cyclopropanation step can be achieved using reagents like ethyl diazoacetate in the presence of a rhodium catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the cyclopropane ring can lead to the formation of cyclopropanecarboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield piperidine-2-carboxylic acid derivatives.
Substitution: Substitution at the piperidine ring can result in various substituted piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and protein-protein interactions.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antiviral agents.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid
Cyclopropanecarboxylic acid
tert-Butyl piperazine-1-carboxylate
Uniqueness: 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a BOC-protected piperidine ring
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-4-6-10(15)14(7-8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZDHMQPMJADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780260-53-8 |
Source
|
Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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